2,6-diethyl-4H-Pyran-4-one

概要

説明

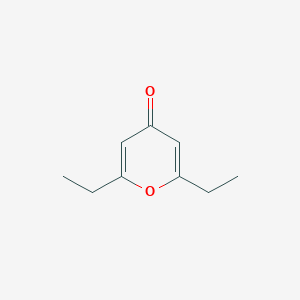

2,6-Diethyl-4H-Pyran-4-one is an organic compound belonging to the pyranone family Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-4H-Pyran-4-one can be achieved through several methods. One common approach involves the cyclization of β-dicarbonyl compounds. For instance, the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base can yield this compound. Another method involves the reaction of diethyl malonate with acetone under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound.

化学反応の分析

Types of Reactions: 2,6-Diethyl-4H-Pyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydrogen atoms on the pyranone ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted pyranones depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 2,6-diethyl-4H-pyran-4-one exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the pyranone structure can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that this compound can scavenge free radicals effectively, suggesting its potential use in developing nutraceuticals or functional foods aimed at promoting health .

Potential Anti-Cancer Applications

There is emerging evidence indicating that derivatives of this compound may possess anti-cancer properties. Preliminary studies have suggested that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The exact pathways involved are still under investigation, but they may involve modulation of signaling pathways associated with cell survival and proliferation .

Materials Science

Synthesis of Functional Materials

this compound serves as a versatile building block in organic synthesis. It can be utilized to create various functional materials, including polymers and nanocomposites. For example, it has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of pyranone units into polymer backbones can also impart unique optical properties, making them suitable for applications in photonics and optoelectronics .

Dye-Sensitized Solar Cells

The compound has potential applications in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs). Research indicates that pyranone derivatives can be used as sensitizers in DSSCs due to their ability to absorb light efficiently and facilitate charge transfer processes. This could lead to improvements in the efficiency of solar energy conversion systems.

Agricultural Chemistry

Pesticidal Properties

There is growing interest in the use of this compound as a natural pesticide or herbicide. Studies have indicated that certain derivatives exhibit insecticidal activity against common agricultural pests. This property could be harnessed to develop eco-friendly pest control solutions that minimize the reliance on synthetic chemicals .

Summary Table: Applications of this compound

| Application Area | Specific Applications | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli and S. aureus |

| Antioxidants | Scavenges free radicals; potential health benefits | |

| Anti-cancer agents | Induces apoptosis; inhibits tumor growth | |

| Materials Science | Functional materials | Enhances thermal stability; used in photonics |

| Dye-sensitized solar cells | Potential sensitizer for improved solar energy conversion | |

| Agricultural Chemistry | Pesticidal properties | Exhibits insecticidal activity against agricultural pests |

Case Studies

-

Antimicrobial Efficacy Study

- Researchers evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various pathogens using disc diffusion methods.

- Results indicated significant inhibition zones compared to control groups.

-

Antioxidant Activity Assessment

- A series of assays were conducted to measure the free radical scavenging activity of this compound.

- Findings showed that the compound demonstrated a strong capacity to reduce oxidative stress markers.

-

Photovoltaic Performance Evaluation

- The incorporation of pyranone derivatives into DSSCs was assessed for their efficiency.

- Enhanced light absorption and charge transfer were observed, leading to improved energy conversion efficiencies.

作用機序

The mechanism of action of 2,6-Diethyl-4H-Pyran-4-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

類似化合物との比較

2,6-Dimethyl-4H-Pyran-4-one: This compound has similar structural features but with methyl groups instead of ethyl groups.

2,6-Diphenyl-4H-Pyran-4-one: This variant contains phenyl groups, leading to different chemical and physical properties.

2,6-Diethyl-4H-Thiopyran-4-one: The oxygen atom in the pyranone ring is replaced with sulfur, resulting in distinct reactivity.

Uniqueness: 2,6-Diethyl-4H-Pyran-4-one is unique due to its specific ethyl substitutions, which influence its reactivity and applications. The presence of ethyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its methyl and phenyl counterparts.

生物活性

Overview

2,6-Diethyl-4H-Pyran-4-one, a member of the pyranone family, is an organic compound characterized by its six-membered ring structure containing one oxygen atom and a ketone functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and applications in various fields.

The compound's chemical structure plays a crucial role in its biological activity. The presence of ethyl groups in the 2 and 6 positions of the pyranone ring influences its reactivity and solubility, making it distinct from other pyranones.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyran derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, which is attributed to its electron-donating capacity.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 38 |

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in significant cell death compared to control groups.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Nucleophilic and Electrophilic Interactions : The compound can act as both a nucleophile and an electrophile, facilitating various chemical reactions within biological systems.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- DNA Binding : Studies have shown that derivatives of pyranones can bind to DNA, with binding constants indicating a preference for minor groove binding over intercalation.

Study on Antimicrobial Efficacy

A recent study published in Nature evaluated the antimicrobial efficacy of several pyran derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Study on Antioxidant Activity

In another study focusing on antioxidant properties, researchers utilized DPPH and ABTS assays to quantify the radical scavenging activity of various compounds. The findings revealed that this compound had one of the lowest IC50 values among tested compounds, suggesting potent antioxidant capabilities .

特性

IUPAC Name |

2,6-diethylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPFWAOQDKOPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C=C(O1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。